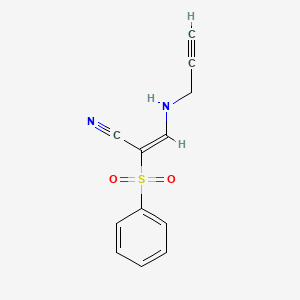

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

Description

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a phenylsulfonyl group at position 2 and a propargylamino (prop-2-ynylamino) substituent at position 2. Its structure combines a rigid conjugated backbone with polar substituents, influencing its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-8-14-10-12(9-13)17(15,16)11-6-4-3-5-7-11/h1,3-7,10,14H,8H2/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTVJEBLPNJFSL-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC=C(C#N)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

Formation of the Phenylsulfonyl Group: Starting with benzene, sulfonation can be achieved using sulfuric acid to introduce the sulfonyl group.

Introduction of the Prop-2-ynylamino Group: This can be done through a nucleophilic substitution reaction where a suitable amine reacts with a propargyl halide.

Formation of the Prop-2-enenitrile Moiety: This step might involve a condensation reaction with an appropriate nitrile precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

Reduction: The nitrile group can be reduced to an amine under suitable conditions.

Substitution: The prop-2-ynylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile may have applications in:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential biological activity that could be explored for drug development.

Medicine: Possible therapeutic applications if biological activity is confirmed.

Industry: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or activating specific pathways. The phenylsulfonyl group could interact with proteins, while the nitrile and amino groups might form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

α,β-Unsaturated nitriles are widely studied for their optoelectronic properties. Comparisons with analogous compounds reveal how substituents modulate frontier molecular orbitals (HOMO-LUMO gaps) and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl) lower LUMO energy, enhancing electron-accepting capacity, while donor groups (e.g., diphenylamino) raise HOMO energy.

Solvent Interactions and Self-Assembly

Solvent polarity significantly impacts molecular conformation and aggregation. For example:

- In (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I), polar solvents (e.g., methanol) stabilize syn/anti conformers via hydrogen bonding, whereas nonpolar solvents favor planar geometries.

- The phenylsulfonyl group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) due to its strong dipole moment, a property shared with 3-phenyl-2-(phenylsulfonyl)prop-2-enenitrile.

Crystallographic and Packing Behavior

Crystal packing in α,β-unsaturated nitriles is influenced by substituent bulk and hydrogen bonding:

- (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile exhibits a dihedral angle of 60.3° between aromatic rings, with weak C–H⋯H interactions dominating packing.

- Sulfonyl-containing derivatives (e.g., 3-methylsulfanyl-2-(phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile) may form denser lattices due to sulfonyl-mediated dipole interactions, though specific data for the target compound are lacking.

Biological Activity

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile, with the CAS number 1025261-12-4, is an organic compound characterized by its unique structural motifs, including a phenylsulfonyl group and a prop-2-ynylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | (E)-2-(benzenesulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile |

| Molecular Formula | C12H10N2O2S |

| Molecular Weight | 246.29 g/mol |

| CAS Number | 1025261-12-4 |

Structure

The structure of this compound features a phenylsulfonyl moiety that is known for its reactivity and ability to form hydrogen bonds, which may contribute to its biological activity.

The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. The phenylsulfonyl group may facilitate binding to proteins, while the nitrile and amino groups can engage in hydrogen bonding or ionic interactions.

Potential Applications in Medicine

Research indicates that compounds with similar structures may exhibit:

- Antitumor Activity : Certain sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with sulfonamide functionalities are often explored for their ability to combat bacterial infections.

Case Studies and Research Findings

- Antitumor Activity : A study investigating the effects of structurally related compounds demonstrated significant inhibition of tumor growth in vitro, suggesting that this compound may possess similar properties.

- Antimicrobial Testing : Preliminary tests indicated that derivatives of phenylsulfonamide compounds exhibited varying degrees of antibacterial activity against common pathogens, warranting further exploration into the efficacy of this specific compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(Phenylsulfonyl)acetonitrile | Lacks prop-2-ynylamino group | Antimicrobial |

| 3-(Phenylsulfonyl)prop-2-yne nitrile | Lacks amino group | Antitumor activity |

These comparisons highlight the potential for distinct biological activities due to the presence of the prop-2-ynylamino group in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.